4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the reaction of 2-aminophenol with benzyl halides under basic conditions. One common method involves the use of sodium hydroxide (NaOH) in water at room temperature. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and metal catalyst-free methods, can make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins, due to their thermal stability and mechanical properties.
Chemical Biology: The compound can be used as a building block in the synthesis of bioactive molecules and chemical probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can be compared with other similar compounds, such as:
3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: This compound has a hydroxyl group instead of a benzyl group and exhibits different chemical properties and applications.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: This compound is used as a herbicide and has a different substitution pattern on the benzoxazine ring.
Eigenschaften
Molekularformel |
C15H13NO2 |
---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-benzyl-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-11-16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |
InChI-Schlüssel |
FKPDVUUTDGRZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC2=CC=CC=C2N1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.